molecular formula C17H19NO2S B12523192 (E)-N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide

(E)-N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide

Cat. No.: B12523192
M. Wt: 301.4 g/mol
InChI Key: GWOFOOUXGOANQK-UHFFFAOYSA-N
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Description

(E)-N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The structure of this compound includes a benzylidene group, an isopropyl group, and a methylbenzenesulfonamide moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide typically involves the condensation reaction between 2-isopropylbenzaldehyde and 4-methylbenzenesulfonamide. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions to ensure the formation of the desired (E)-isomer.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization or chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce benzyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Investigation of its antimicrobial properties and potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (E)-N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide: Lacks the (E)-configuration.

    N-(2-Isopropylbenzylidene)-benzenesulfonamide: Lacks the methyl group on the benzene ring.

    N-(Benzylidene)-4-methylbenzenesulfonamide: Lacks the isopropyl group.

Uniqueness

(E)-N-(2-Isopropylbenzylidene)-4-methylbenzenesulfonamide is unique due to its specific (E)-configuration, which can influence its chemical reactivity and biological activity. The presence of both the isopropyl and methyl groups further distinguishes it from similar compounds, potentially leading to unique properties and applications.

Properties

Molecular Formula

C17H19NO2S

Molecular Weight

301.4 g/mol

IUPAC Name

4-methyl-N-[(2-propan-2-ylphenyl)methylidene]benzenesulfonamide

InChI

InChI=1S/C17H19NO2S/c1-13(2)17-7-5-4-6-15(17)12-18-21(19,20)16-10-8-14(3)9-11-16/h4-13H,1-3H3

InChI Key

GWOFOOUXGOANQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2C(C)C

Origin of Product

United States

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